molecular formula C8H14O2 B12435855 Alpha-ethenyltetrahydro-2h-pyran-4-methanol

Alpha-ethenyltetrahydro-2h-pyran-4-methanol

Cat. No.: B12435855
M. Wt: 142.20 g/mol
InChI Key: FJBALQINEAIQGM-UHFFFAOYSA-N
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Description

Alpha-ethenyltetrahydro-2H-pyran-4-methanol is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered oxygen-containing heterocycles that are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-ethenyltetrahydro-2H-pyran-4-methanol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with an ethenylating agent under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, the reaction conditions can be optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Alpha-ethenyltetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: Substitution reactions can occur at the ethenyl group or the hydroxymethyl group, depending on the reagents and conditions used.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and halogenated derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Alpha-ethenyltetrahydro-2H-pyran-4-methanol has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of Alpha-ethenyltetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The presence of the ethenyl group allows for interactions with nucleophiles, while the hydroxymethyl group can form hydrogen bonds with other molecules, facilitating its reactivity .

Comparison with Similar Compounds

Alpha-ethenyltetrahydro-2H-pyran-4-methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the ethenyl and hydroxymethyl groups, which provide a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(oxan-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h2,7-9H,1,3-6H2

InChI Key

FJBALQINEAIQGM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CCOCC1)O

Origin of Product

United States

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